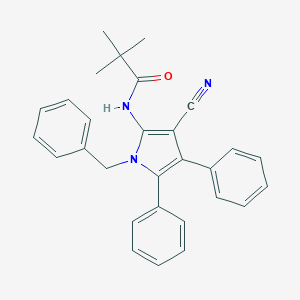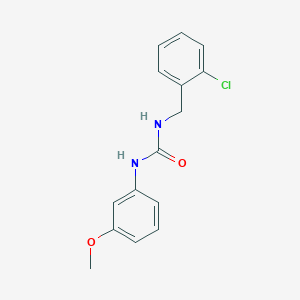![molecular formula C21H16N4O2 B379043 2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHYLPHENYL)-1-ETHANONE](/img/structure/B379043.png)
2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHYLPHENYL)-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHYLPHENYL)-1-ETHANONE is a complex organic compound with the molecular formula C21H16N4O3. It is known for its unique structure that combines a furan ring, a triazolo-benzimidazole moiety, and a methylphenyl group.
Preparation Methods
The synthesis of 2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHYLPHENYL)-1-ETHANONE involves several steps. One common synthetic route includes the condensation of 2-furyl hydrazine with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized with 2-aminobenzimidazole under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Scientific Research Applications
2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHYLPHENYL)-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHYLPHENYL)-1-ETHANONE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar compounds include other triazolo-benzimidazole derivatives and furan-containing molecules. Compared to these, 2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHYLPHENYL)-1-ETHANONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds are:
- 2-[2-(2-furyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidine
- 2-[2-(2-furyl)-4H-[1,2,4]triazolo[1,5-a]quinazoline
- 2-[2-(2-furyl)-4H-[1,2,4]triazolo[1,5-a]benzothiazole .
Properties
Molecular Formula |
C21H16N4O2 |
|---|---|
Molecular Weight |
356.4g/mol |
IUPAC Name |
2-[2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C21H16N4O2/c1-14-8-10-15(11-9-14)18(26)13-24-16-5-2-3-6-17(16)25-21(24)22-20(23-25)19-7-4-12-27-19/h2-12H,13H2,1H3 |
InChI Key |
KHDPPJZFUNOOSR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N4C2=NC(=N4)C5=CC=CO5 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N4C2=NC(=N4)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-DIMETHYLPHENYL (8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER](/img/structure/B378960.png)

![N-butyl-7-(furan-2-ylmethyl)-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B378963.png)
![7-benzyl-3-butyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B378964.png)
![3-(2-chlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B378968.png)
![N-[2-(5-bromofuran-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B378969.png)
![1-Benzyl-2-[(2-methylphenoxy)methyl]benzimidazole](/img/structure/B378970.png)
![2-{[(2,4-Dimethylphenyl)amino]methyl}phenol](/img/structure/B378971.png)
![[2,4,5-Triacetyloxy-1,6-bis(4-methoxyanilino)-1,6-dioxohexan-3-yl] acetate](/img/structure/B378972.png)
![N-(3-bromophenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]propanamide](/img/structure/B378974.png)
![2-[(2,3-Dimethylanilino)methyl]phenol](/img/structure/B378975.png)
![1-CYCLOHEXYL-N-[(3-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE](/img/structure/B378976.png)
![2,3-Bis(acetyloxy)-1-[1-(acetyloxy)-2-(2-chloroanilino)-2-oxoethyl]-4-(2-chloroanilino)-4-oxobutyl acetate](/img/structure/B378979.png)

